![molecular formula C14H9FO4 B6401145 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261905-16-1](/img/structure/B6401145.png)
2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95%
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Overview
Description
2-(4-Carboxyphenyl)-5-fluorobenzoic acid (5-FBA) is a carboxylic acid that can be found in a variety of sources, including plants, fungi, and bacteria. It is a widely used compound in scientific research, particularly in biochemical and physiological studies.
Scientific Research Applications
2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It is used in biochemical and physiological studies, particularly in the study of cellular metabolism and cellular signaling pathways. It is also used in the study of drug metabolism, as well as in the synthesis of various pharmaceuticals. Additionally, 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% has been used in the development of fluorescent probes, which can be used to detect and quantify various biochemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in cellular metabolism and cellular signaling pathways. In particular, 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% has been shown to inhibit the activity of phosphodiesterase, an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% can lead to an increase in cAMP levels, which can have a variety of effects on the cell.
Biochemical and Physiological Effects
2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to modulate the activity of several enzymes involved in cellular metabolism and signaling pathways, including phosphodiesterase, cyclooxygenase, and tyrosine kinase. Additionally, 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% in laboratory experiments is its availability. 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% is a widely available compound, and can be purchased from a variety of suppliers. Additionally, 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% is relatively inexpensive and easy to use.
However, there are some limitations to using 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% in laboratory experiments. For example, 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% is relatively unstable, and can easily be degraded by light or heat. Additionally, 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% is not soluble in water, and must be dissolved in an organic solvent before use.
Future Directions
The future of 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% is promising, and there are a variety of potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95%, and to identify new applications for the compound. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95%, such as its use in the treatment of various diseases. Finally, research could be conducted to explore the potential of 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% to act as a fluorescent probe in biochemical and physiological studies.
Synthesis Methods
2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95% can be synthesized through a variety of methods. The most common method is the decarboxylation of 4-carboxybenzoic acid. This reaction involves the use of a base, such as sodium hydroxide, to remove a carboxyl group from 4-carboxybenzoic acid, forming 2-(4-Carboxyphenyl)-5-fluorobenzoic acid, 95%. Other methods include the reaction of 4-fluorobenzene with 4-carboxybenzoic acid, the reaction of 4-fluorobenzaldehyde with 4-carboxybenzoic acid, and the reaction of 4-fluorobenzaldehyde with 4-carboxybenzaldehyde.
properties
IUPAC Name |
2-(4-carboxyphenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-10-5-6-11(12(7-10)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWDSNYJILMQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689917 |
Source
|
Record name | 4-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261905-16-1 |
Source
|
Record name | 4-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20689917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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